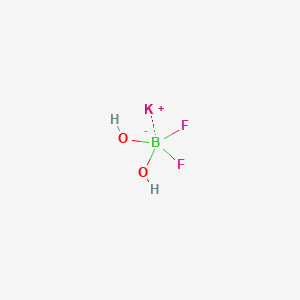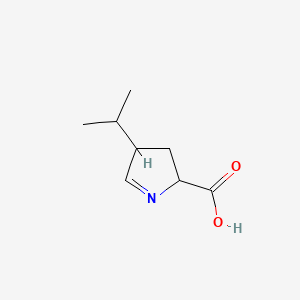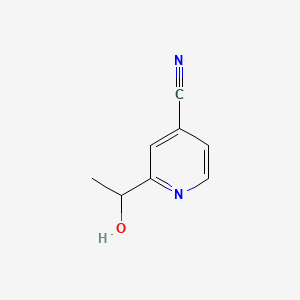
Huntite (CaMg3(CO3)4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Huntite is a naturally occurring mineral with the chemical formula CaMg3(CO3)4. It is a carbonate mineral that typically forms in low-temperature environments. Huntite is often found in association with other carbonate minerals such as magnesite, dolomite, and calcite. It is named in honor of Professor Walter Frederick Hunt, a chemist with the U.S. Geological Survey .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Huntite can be synthesized in the laboratory by mixing solutions containing calcium and magnesium ions with carbonate ions under controlled conditions. The reaction typically involves the precipitation of huntite from an aqueous solution. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the purity and yield of the synthesized huntite .
Industrial Production Methods: Industrial production of huntite involves the extraction of the mineral from natural deposits. Huntite is commonly found in cave deposits, where it precipitates from evaporative concentration of meteoric solutions weathering magnesite- or dolomite-bearing rocks . The extracted mineral is then processed to remove impurities and obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Huntite undergoes various chemical reactions, including:
Decomposition: When heated, huntite decomposes to form calcium oxide, magnesium oxide, and carbon dioxide.
Acid-Base Reactions: Huntite reacts with acids to produce carbon dioxide, water, and soluble calcium and magnesium salts.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with huntite.
Conditions: Reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed:
Decomposition: Calcium oxide, magnesium oxide, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and soluble calcium and magnesium salts.
Applications De Recherche Scientifique
Huntite has several scientific research applications, including:
Geology: Study of cave formations and carbonate mineralogy.
Materials Science: Used as a flame retardant in polymers and plastics due to its thermal stability and ability to release carbon dioxide when heated.
Environmental Science: Used in the study of carbon sequestration and the carbon cycle in natural systems.
Mécanisme D'action
The mechanism by which huntite exerts its effects is primarily through its thermal decomposition and acid-base reactions. When heated, huntite releases carbon dioxide, which can act as a flame retardant by displacing oxygen and inhibiting combustion. In acid-base reactions, huntite neutralizes acids and releases carbon dioxide, which can be used in various industrial and environmental applications .
Comparaison Avec Des Composés Similaires
Huntite is similar to other carbonate minerals such as:
Dolomite (CaMg(CO3)2): Both huntite and dolomite contain calcium and magnesium carbonates, but huntite has a higher magnesium content.
Magnesite (MgCO3): Magnesite is a magnesium carbonate mineral, whereas huntite contains both calcium and magnesium carbonates.
Calcite (CaCO3): Calcite is a calcium carbonate mineral, while huntite contains both calcium and magnesium carbonates.
Huntite is unique due to its specific chemical composition and its ability to act as a flame retardant, which is not a common property among other carbonate minerals .
Propriétés
Numéro CAS |
19569-21-2 |
|---|---|
Formule moléculaire |
CH2CaMgO3 |
Poids moléculaire |
126.41 g/mol |
Nom IUPAC |
calcium;carbonic acid;magnesium |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
Clé InChI |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.[Mg].[Mg].[Mg].[Ca] |
SMILES canonique |
C(=O)(O)O.[Mg].[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)
